molecular formula C9H11ClN2O B13444564 2-Amino-5-chloro-N,3-dimethylbenzamide-d3

2-Amino-5-chloro-N,3-dimethylbenzamide-d3

Cat. No.: B13444564
M. Wt: 201.67 g/mol
InChI Key: WOBVZGBINMTNKL-BMSJAHLVSA-N
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Description

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is a synthetic compound with the molecular formula C9H11ClN2O. It is a deuterated form of 2-Amino-5-chloro-N,3-dimethylbenzamide, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves several steps:

    Oxidation: Benzoic acid is generated under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

    Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used to generate 3-methyl-5-chlorobenzoic acid.

    Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group.

    Final Reaction: The intermediate reacts with methylamine to obtain 2-Amino-5-chloro-N,3-dimethylbenzamide.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • N-hydroxyphthalimide
  • Cobalt acetylacetonate
  • Chlorine gas
  • Grignard reagents
  • Nitric acid
  • Concentrated sulfuric acid
  • Methylamine .

Major Products

The major products formed from these reactions include 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid .

Scientific Research Applications

2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves its interaction with specific molecular targets and pathways. It has been shown to induce necrotic cell death in mammalian cells, suggesting its potential use in studying cell death mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 include:

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as improved stability and reduced metabolic degradation .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

201.67 g/mol

IUPAC Name

2-amino-5-chloro-3-methyl-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C9H11ClN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)/i2D3

InChI Key

WOBVZGBINMTNKL-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)Cl

Origin of Product

United States

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